molecular formula C23H17FO3 B2946866 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate CAS No. 331460-78-7

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate

Cat. No.: B2946866
CAS No.: 331460-78-7
M. Wt: 360.384
InChI Key: GPWDALCEWBXTSS-OVCLIPMQSA-N
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Description

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate is an organic compound with a complex structure It features a fluorophenyl group, a phenylacetate moiety, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base to form the enone system. The phenylacetate group can be introduced through esterification reactions using phenylacetic acid and appropriate reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
  • 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
  • 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate

Uniqueness

The presence of the fluorophenyl group in 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWDALCEWBXTSS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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